Essential Intermediate for the Potent and Selective β2-Adrenergic Antagonist ICI 118,551
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is the definitive synthetic precursor for ICI 118,551 (1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol) [1]. The target compound's core indanyloxy scaffold is essential for achieving the high-affinity, subtype-selective binding profile of ICI 118,551 at the β2-adrenergic receptor (β2AR) [2]. This is a class-level inference for the building block, as its direct biological activity is not the primary metric; its value is derived from its role in constructing a validated, high-performance research tool.
| Evidence Dimension | Receptor Binding Affinity (Ki) of Downstream Product ICI 118,551 |
|---|---|
| Target Compound Data | ICI 118,551 (derived from target compound): Ki = 0.7 nM |
| Comparator Or Baseline | ICI 118,551 at β1AR: Ki = 49.5 nM; ICI 118,551 at β3AR: Ki = 611 nM |
| Quantified Difference | ICI 118,551 is ~70-fold selective for β2 over β1, and >800-fold selective for β2 over β3. |
| Conditions | Radioligand binding displacement assay using human recombinant β-adrenergic receptors expressed in CHO cells [3]. |
Why This Matters
For researchers studying β2AR-specific signaling or screening for selective agonists/antagonists, the selectivity of ICI 118,551 is critical to avoid confounding off-target effects, and the procurement of this specific acid intermediate is necessary for its reliable synthesis.
- [1] ZFIN. ChEBI: ICI 118551. Zebrafish Information Network. Accessed 2026. View Source
- [2] BindingDB. BDBM25768: ICI 118,551. Affinity Data for Beta-2 Adrenergic Receptor. Accessed 2026. View Source
- [3] Baker, J.G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br. J. Pharmacol., 160(5), 1048-1061. (Data for ICI 118,551 Ki values). View Source
